Propyl protocatechuate
Description
Overview of Phenolic Esters in Academic Inquiry
Phenolic esters are a significant class of compounds that have garnered substantial interest within the academic and industrial sectors. rsc.org These molecules are characterized by a phenolic group attached to an ester functional group and are recognized for their diverse applications in industries such as cosmetics, food, and pharmaceuticals. rsc.org The scientific community's focus on phenolic esters stems from their potential as high-value chemicals derived from renewable resources like lignin (B12514952). rsc.org Research has explored their synthesis through various methods, including the O-acylation of phenols. rsc.org
Phenolic esters are naturally present in many plant materials and contribute to their biological activities. nih.gov For instance, feruloyl and diferuloyl esters are involved in the cell aggregation of cultured rice cells. oup.com The esterification of phenolic acids, which are naturally occurring plant metabolites, is a key area of study. researchgate.net This modification can enhance their properties, such as solubility in non-polar environments, making them suitable for applications like food preservation in bulk oils. researchgate.netacs.org The antioxidant and antimicrobial properties of phenolic acid esters are of particular interest to researchers. researchgate.net
Historical Context and Evolution of Research on Propyl Protocatechuate
Research into this compound is part of the broader investigation into protocatechuic acid and its derivatives. Protocatechuic acid (3,4-dihydroxybenzoic acid) is a naturally occurring phenolic compound found in a wide variety of plants and is a major metabolite of complex polyphenols like anthocyanins. nih.govnih.govwikipedia.org Historically, research focused on the properties of protocatechuic acid itself, recognizing its antioxidant, anti-inflammatory, and antimicrobial activities. nih.govchemicalbook.com
The evolution of research led to the synthesis and study of various alkyl esters of protocatechuic acid, including this compound, to explore how modifying its chemical structure would affect its biological activities. plos.org A significant aspect of this evolution has been the investigation into how esterification influences the compound's lipophilicity and, consequently, its efficacy as an antioxidant. acs.org Studies have demonstrated that increasing the alkyl chain length can enhance the antioxidant capacity of protocatechuate esters. acs.org Early studies also explored the degradation of protocatechuic acid and its esters by microorganisms, revealing novel metabolic pathways. asm.org More recent research has delved into the pro-oxidant activities and the potential for these compounds in various therapeutic applications. plos.org
Current Research Landscape and Emerging Scientific Interest in this compound
The current research landscape for this compound and other alkyl protocatechuates is dynamic, with a focus on their potential health benefits and industrial applications. cymitquimica.com There is a growing interest in their antioxidant properties for use in food preservation and cosmetics. cymitquimica.com Scientists are actively investigating their anti-inflammatory and antimicrobial effects. cymitquimica.com
Recent studies have explored the structure-activity relationship of protocatechuic acid alkyl esters, confirming that increased lipophilicity through esterification significantly improves their antioxidant activity. acs.org The neuroprotective potential of protocatechuic acid, the parent compound of this compound, is another area of emerging interest, with studies examining its effects in models of neurodegenerative diseases. nih.gov Furthermore, research is being conducted on the synergistic effects of protocatechuic acid and its derivatives with other compounds, which could lead to novel therapeutic strategies. nih.gov The development of new synthesis methods and the exploration of their metabolic pathways continue to be important areas of investigation. nih.govplos.org
Structure
3D Structure
Properties
IUPAC Name |
propyl 3,4-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPQPQLYRIVMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314128 | |
| Record name | Propyl protocatechuate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37757-42-9 | |
| Record name | Propyl protocatechuate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37757-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl protocatechuate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Propyl Protocatechuate
Established Chemical Synthesis Pathways for Propyl Protocatechuate
The primary and most established method for synthesizing this compound is through the direct esterification of protocatechuic acid with propanol (B110389). This reaction, a type of Fischer-Speier esterification, involves heating the two reactants in the presence of an acid catalyst.
One documented approach involves dissolving protocatechuic acid in 2-propanol at room temperature, followed by the addition of p-Toluenesulfonic acid (TsOH) as the catalyst. The mixture is then refluxed for approximately 16 hours. After the reaction, the solvent is removed, and the resulting residue is purified through extraction and chromatography to yield the final product. mdpi.com Another similar protocol uses concentrated sulfuric acid (H₂SO₄) as the catalyst and n-propanol as the alcohol, with the mixture heated under reflux for about 6 hours. researchgate.net
A different chemical strategy for preparing alkyl protocatechuates involves the use of a coupling agent. One such method employs N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the ester bond formation between protocatechuic acid and the desired alcohol in a solvent like p-dioxane. asm.org This pathway is broadly applicable for creating various esters.
Below is a table summarizing these established chemical synthesis pathways.
| Method | Reactants | Catalyst/Agent | Conditions | Reported Yield | Reference |
| Fischer-Speier Esterification | Protocatechuic acid, 2-propanol | p-Toluenesulfonic acid (TsOH) | Reflux for 16 hours | 30% | mdpi.com |
| Fischer-Speier Esterification | Gallic Acid (similar structure), n-propanol | Concentrated Sulfuric Acid (H₂SO₄) | Reflux for ~6 hours | 86% (for Propyl gallate) | researchgate.net |
| DCC Coupling | Protocatechuic acid, Various alcohols | N,N′-dicyclohexylcarbodiimide (DCC) | Stirred for 48 hours at 5°C | Not specified | asm.org |
User-generated table based on data from multiple sources.
Enzymatic and Biocatalytic Synthesis Routes for this compound and Related Esters
Biocatalytic methods present an alternative to chemical synthesis, often operating under milder conditions. mdpi.com While direct, high-yield enzymatic synthesis of this compound is an area of ongoing research, the synthesis of its precursors and related esters is well-documented.
A key focus of biocatalysis has been the production of the starting material, protocatechuic acid. Genetically engineered fungal cell factories, particularly using the filamentous fungus Aspergillus niger, have been developed to produce protocatechuic acid from various plant-derived aromatic compounds. asm.orgnih.gov By identifying and modifying specific metabolic pathways, such as deleting genes responsible for protocatechuic acid degradation (e.g., prcA and phyA), researchers can create strains that accumulate the desired acid. researchgate.net These fungal factories can convert a wide range of substrates, including p-coumaric acid, caffeic acid, and various benzoic acid derivatives, into protocatechuic acid. nih.gov
For the subsequent esterification step, lipases are the most commonly employed enzymes. acs.org Lipases, such as the immobilized lipase (B570770) B from Candida antarctica (often known as Novozym 435), are capable of catalyzing the esterification of phenolic acids with alcohols. google.comfrontiersin.org This process, known as enzymatic lipophilization, is used to create a variety of phenolic esters. acs.org While protocatechuic acid is a suitable substrate for these enzymatic reactions, the optimization of this specific transformation is a subject of continued study. google.com The use of enzymes avoids the harsh conditions and potentially undesirable by-products associated with strong acid catalysts. mdpi.com
Strategies for Derivatization and Analogue Development of this compound
The structural modification of this compound is a key strategy for tuning its physicochemical properties, such as lipophilicity, which in turn can influence its behavior in various research applications. asm.orgknaw.nl
A primary derivatization strategy involves altering the length of the alkyl chain of the ester group. knaw.nl The same chemical synthesis methods used for this compound, particularly Fischer esterification and DCC coupling, can be readily adapted to produce a series of alkyl protocatechuate analogues by substituting propanol with other alcohols. asm.org
Research has demonstrated the successful synthesis of various alkyl esters of protocatechuic acid. asm.org By increasing the length of the alkyl chain (e.g., from methyl to ethyl, propyl, butyl, and heptyl), the lipophilicity of the resulting molecule is systematically increased. knaw.nl This modification is crucial for studies where solubility in non-polar environments is desired. google.com
The following table lists some of the alkyl protocatechuate analogues that have been synthesized for research purposes.
| Analogue Name | Alkyl Group | Reference |
| Methyl protocatechuate | Methyl | asm.org |
| Ethyl protocatechuate | Ethyl | asm.orgknaw.nl |
| This compound | Propyl | asm.org |
| Butyl protocatechuate | Butyl | asm.org |
| Heptyl protocatechuate | Heptyl | asm.orgknaw.nl |
| Decyl protocatechuate | Decyl | asm.org |
User-generated table based on data from multiple sources.
Beyond simple changes to the alkyl chain, more complex structural modifications are undertaken to develop derivatives for specific research applications. The goal of these modifications is often to introduce new functional groups that may interact with biological systems in novel ways.
The esterification of protocatechuic acid is a fundamental example of such a modification. This process increases the molecule's hydrophobicity, which can alter its antioxidant activity, particularly in lipid-based systems. asm.org The increased lipophilicity allows the molecule to better position itself at lipid/aqueous interfaces where oxidative processes often occur. asm.orgknaw.nl
More elaborate derivatives have also been synthesized for pharmacological research. An example is 3,4-Dihydroxy-benzoic acid 3-morpholin-4-yl-propyl ester, a compound where the simple propyl group is replaced with a more complex 3-morpholin-4-yl-propyl group. semanticscholar.org This type of derivatization introduces a morpholine (B109124) ring and an additional nitrogen atom, significantly altering the molecule's chemical properties and creating new possibilities for interaction with biological targets, with potential applications in areas like neuroprotection and anti-inflammation being explored. semanticscholar.org
Advanced Analytical Techniques for Propyl Protocatechuate Quantification and Characterization in Research Matrices
Chromatographic Methodologies (e.g., GC, HPLC) for Propyl Protocatechuate
Chromatographic techniques are the cornerstone for the separation and quantification of this compound from complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used methods.
Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. Due to the polar nature of the hydroxyl groups, this compound, similar to its analogue ethyl protocatechuate, typically requires a derivatization step before GC analysis to increase volatility and improve peak shape. researchgate.netsigmaaldrich.com Acetylation is a common derivatization method for phenolic compounds, converting the polar hydroxyl groups into less polar acetyl groups. researchgate.net The derivatized analyte is then separated on a capillary column, often with a non-polar or mid-polar stationary phase like 5% phenyl methyl siloxane, and detected by a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely applied technique for the analysis of this compound and related phenolic compounds due to its versatility and applicability to non-volatile and thermally labile molecules without the need for derivatization. researchgate.netscielo.br Reversed-phase HPLC (RP-HPLC) is the predominant mode used.
Separation is typically achieved on a C18 column. scielo.brnih.gov The mobile phase usually consists of a gradient mixture of an acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brscielo.br This setup allows for the efficient separation of this compound from other phenolic compounds and matrix components. researchgate.net Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, with monitoring wavelengths typically set around 254 nm, 260 nm, or 280 nm, where protocatechuates exhibit strong absorbance. researchgate.netresearchgate.netscielo.br Validation of HPLC methods ensures linearity, accuracy, precision, and defines the limits of detection (LOD) and quantification (LOQ). scielo.brscielo.br For instance, a validated HPLC method for protocatechuic acid showed linearity in the 1-10 µg/mL range, with an LOD of 0.5 µg/mL and an LOQ of 1.0 µg/mL. scielo.brscielo.br
Table 1: Typical HPLC Parameters for Protocatechuate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | scielo.br |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water | scielo.brscielo.br |
| Detection | UV/PDA at 254-293 nm | researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govnih.gov |
| Linearity Range (for Protocatechuic Acid) | 1 - 10 µg/mL | scielo.brscielo.br |
| LOD (for Protocatechuic Acid) | 0.5 µg/mL | scielo.brscielo.br |
| LOQ (for Protocatechuic Acid) | 1.0 µg/mL | scielo.brscielo.br |
Spectroscopic Approaches (e.g., MS, NMR) in this compound Research
Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools in this context.
Mass Spectrometry (MS): MS, particularly when coupled with a chromatographic system (GC-MS or LC-MS), provides molecular weight information and fragmentation patterns that are crucial for unequivocal identification. In LC-MS/MS analysis of related protocatechuates, electrospray ionization (ESI) is commonly used, often in negative ion mode, to generate the deprotonated molecule [M-H]⁻. researchgate.net Tandem MS (MS/MS) experiments provide further structural confirmation through characteristic fragmentation patterns. For protocatechuates, a key fragmentation involves the loss of the carboxyl group or the ester group. kau.edu.sa High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements (typically better than 5 ppm), which further aids in confirming the elemental composition of the molecule. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules like this compound. pdbj.org The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. docbrown.info For this compound, the spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the propyl ester chain (-OCH₂CH₂CH₃), and the hydroxyl protons. docbrown.infonih.gov The chemical shifts, integration (proton ratio), and spin-spin coupling patterns allow for the complete assignment of the proton signals to the molecular structure. docbrown.info For example, the methylene (B1212753) group adjacent to the oxygen (a triplet) would have a different chemical shift from the central methylene group (a sextet) and the terminal methyl group (a triplet) of the propyl chain. docbrown.infochemicalbook.com
Table 2: Spectroscopic Data for Protocatechuate-Related Compounds
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| LC-MS/MS | Methyl/Ethyl Protocatechuate | Negative ESI mode; Quantitation ion from loss of ester/COO group; Confirmation ion from loss of alkyl group. | kau.edu.sa |
| GC-MS | Protocatechuic Acid (derivatized) | Provides characteristic fragmentation patterns for identification. | foodb.ca |
| ¹H NMR | Propyl Esters (general) | Distinct signals for propyl chain protons (triplet, sextet, triplet) and protons on the main moiety. Proton ratio corresponds to the structural formula. | docbrown.info |
| ¹H NMR | Protocatechuic Acid | Characteristic signals for aromatic protons and hydroxyl groups. | hmdb.ca |
Sample Preparation and Extraction Techniques for this compound Analysis
Effective sample preparation is a critical prerequisite for reliable quantification, aiming to isolate this compound from the sample matrix, concentrate it, and remove interfering substances. 202.4.186chromatographyonline.com The choice of technique depends heavily on the nature of the research matrix (e.g., oils, pharmaceuticals, biological fluids). chromatographyonline.com
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. kau.edu.saresearchgate.net For extracting this compound from aqueous samples, an organic solvent in which it is soluble would be used.
Solid-Liquid Extraction (SLE): For solid samples, SLE is often employed. kau.edu.sa This can involve techniques like Soxhlet extraction, where the sample is repeatedly washed with a solvent like ethanol. nih.govgoogle.com Ultrasound-assisted extraction (UAE) is another common SLE method that uses ultrasonic waves to enhance extraction efficiency. unirioja.es
Solid-Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique. kau.edu.sa It utilizes a solid sorbent packed in a cartridge to selectively retain the analyte from a liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. This method is effective for cleaning up complex extracts from pharmaceuticals or biological samples. kau.edu.sa
Reactive Extraction: This technique involves using an extractant that chemically reacts with the target compound to form a complex, enhancing its transfer into an organic phase. researchgate.net For the parent compound, protocatechuic acid, tri-n-butyl phosphate (B84403) has been used as a reactive extraction agent. biorxiv.org
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE, DLLME is a rapid and efficient microextraction technique requiring minimal solvent. researchgate.net It involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the fine droplets of the extraction solvent. researchgate.net
Table 3: Common Extraction Techniques for Protocatechuates and Related Phenolics
| Technique | Matrix Type | Solvents/Reagents | Reference |
|---|---|---|---|
| Solid-Liquid Extraction (SLE) | Pharmaceuticals (solid) | Methanol | kau.edu.sa |
| Solid-Phase Extraction (SPE) | Pharmaceuticals (lipid-rich) | Methanol elution | kau.edu.sa |
| Reactive Extraction | Aqueous solutions | Tributyl phosphate (TBP) in Diisobutyl ketone (DIBK) | researchgate.netbiorxiv.org |
| Ultrasound-Assisted Extraction (UAE) | Pharmaceuticals (liquid syrup) | Methanol | unirioja.es |
| Soxhlet Extraction | Plant material (e.g., walnut shells) | Ethanol | nih.gov |
Development of Novel Detection and Quantification Assays for this compound
Research into novel analytical methods aims to improve sensitivity, specificity, throughput, and reduce analysis time and cost.
One area of development is in alternative detection methods for planar chromatography. For instance, a low-cost thin-layer chromatography (TLC) method coupled with image analysis has been developed for quantifying propyl gallate, a structurally similar compound. researchgate.net This approach uses a scanner and software to quantify spots on a developed TLC plate, offering a high-throughput alternative to HPLC for certain applications. researchgate.net
Another innovative frontier is the development of whole-cell biosensors. These biosensors are engineered microorganisms (like E. coli or P. putida) that produce a measurable signal, such as fluorescence, in the presence of the target analyte. nih.govacs.org Inducible gene expression systems that respond specifically to compounds like protocatechuate have been identified and utilized. acs.orgnih.govnih.gov Such biosensors have been developed to detect gallic acid and protocatechuate, demonstrating the potential for creating specific and sensitive assays for screening or in-field measurements, with detection limits reaching the micromolar range. nih.govacs.org
Furthermore, identifying specific metabolites of compounds can lead to new biomarker-based assays. For example, alkyl protocatechuates have been investigated as potential urinary biomarkers for exposure to parabens (p-hydroxybenzoic acid esters), suggesting that targeted assays for these metabolites could provide novel ways to assess exposure. researchgate.net
Biological and Biochemical Research on Propyl Protocatechuate: Mechanisms and Interactions Excluding Clinical Efficacy and Safety
Investigation of Antioxidant Mechanisms of Propyl Protocatechuate
The antioxidant properties of this compound are a key area of scientific inquiry. Research has explored its ability to counteract oxidative stress through various mechanisms, from direct radical scavenging to influencing cellular antioxidant systems.
Radical Scavenging Capabilities and Quenching Mechanisms
This compound demonstrates significant radical scavenging activity, a characteristic attributed to its chemical structure, particularly the catecholic moiety. nih.gov This activity has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. nih.govresearchgate.netfrontiersin.orgmdpi.com The ability of this compound and related compounds to donate a hydrogen atom or an electron to neutralize free radicals is a fundamental aspect of its antioxidant capacity. frontiersin.orgmdpi.comnih.gov
The process of radical quenching by this compound involves the stabilization of highly reactive free radicals, thereby preventing them from causing damage to cellular components. nih.gov The effectiveness of this quenching is influenced by the chemical environment. nih.govresearchgate.net For instance, the lipophilization of protocatechuic acid, the parent compound of this compound, by esterification with alcohols can enhance its antioxidant activity in heterogeneous systems. nih.govresearchgate.net This suggests that the propyl group in this compound may play a role in its interaction with and efficacy in different biological media.
Table 1: Radical Scavenging Assays Used to Evaluate this compound and Related Compounds
| Assay | Principle | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. | nih.govresearchgate.netfrontiersin.orgmdpi.com |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Evaluates the capacity of an antioxidant to scavenge the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. | frontiersin.orgmdpi.com |
| CAT (Catalase-like activity) | Assesses the ability of a compound to decompose hydrogen peroxide, mimicking the action of the catalase enzyme. | nih.govresearchgate.net |
Modulation of Cellular Redox Homeostasis in Model Systems
Beyond direct radical scavenging, this compound has been shown to modulate cellular redox homeostasis, which is the balance between oxidants and antioxidants within a cell. nih.gov In vitro studies have demonstrated that protocatechuic acid (PCA), the parent compound of this compound, can protect cells from oxidative damage induced by agents like hydrogen peroxide. nih.gov
A key mechanism in this modulation is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under conditions of oxidative stress, compounds like PCA can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. nih.govnih.gov This leads to an upregulation of phase II antioxidant enzymes, which play a crucial role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. nih.govnih.gov For example, PCA has been shown to upregulate the phosphorylation of Nrf2, promoting its nuclear translocation and the subsequent expression of downstream targets like heme oxygenase-1 (HO-1). nih.gov
Interactions with Endogenous Antioxidant Systems in In Vitro Models
This compound and its parent compound, protocatechuic acid, can interact with and enhance the activity of endogenous antioxidant systems. nih.govnih.gov In vitro studies have shown that PCA can increase the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.govresearchgate.netnih.gov
These enzymes form the first line of defense against oxidative stress. SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.govnih.gov CAT and GPx are then responsible for detoxifying hydrogen peroxide, converting it into water. nih.govresearchgate.netnih.gov By increasing the activity of these enzymes, this compound can bolster the cell's intrinsic ability to neutralize harmful ROS and protect against oxidative damage. nih.govnih.gov Research has indicated that PCA can stimulate the activities of SOD, CAT, GPx, glutathione reductase (GR), and glutathione S-transferase (GST), while also reducing levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net
Table 2: Endogenous Antioxidant Enzymes Modulated by Protocatechuic Acid (Parent Compound of this compound)
| Enzyme | Function | Reference |
| Superoxide Dismutase (SOD) | Converts superoxide radicals into hydrogen peroxide and oxygen. | nih.govnih.govresearchgate.netnih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | nih.govresearchgate.netnih.gov |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate. | nih.govnih.govresearchgate.netnih.gov |
| Glutathione Reductase (GR) | Regenerates reduced glutathione from its oxidized form. | researchgate.net |
| Glutathione S-Transferase (GST) | Catalyzes the conjugation of glutathione to a wide variety of electrophilic compounds, aiding in their detoxification. | researchgate.netnih.gov |
Exploration of Antimicrobial Mechanisms of this compound
In addition to its antioxidant effects, this compound has been investigated for its antimicrobial properties. Research in this area has focused on how the compound disrupts essential structures and processes in microbial cells.
Effects on Microbial Cell Wall and Membrane Integrity
The cell wall and membrane are critical for the survival of microorganisms, and they are primary targets for antimicrobial agents. Some antimicrobial peptides (AMPs) and other compounds exert their effects by disrupting the integrity of these structures. nih.govnih.govnih.gov This can occur through various mechanisms, including the inhibition of cell wall synthesis or direct damage to the cell membrane, leading to increased permeability and leakage of cellular contents. nih.govnih.govnih.gov
Cationic antimicrobial peptides, for example, are attracted to the negatively charged surfaces of bacterial cells. nih.gov Their interaction can lead to the formation of pores or other disruptions in the membrane, compromising its barrier function. nih.govnih.gov While the specific mechanisms of this compound on the microbial cell wall and membrane are still under detailed investigation, its chemical properties suggest potential interactions with these structures.
Interference with Microbial Nucleic Acid Synthesis and Replication
Another critical target for antimicrobial agents is the machinery responsible for the synthesis and replication of nucleic acids (DNA and RNA). creative-biolabs.comnih.govcreative-biolabs.com Inhibition of these processes is lethal to bacteria. nih.govnih.govyoutube.com
Several classes of antibiotics function by inhibiting key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. creative-biolabs.comcreative-biolabs.comsigmaaldrich.combiomol.com These enzymes are essential for managing the topological state of DNA during replication. sigmaaldrich.combiomol.com By inhibiting these enzymes, the replication process is halted, leading to bacterial cell death. nih.govyoutube.com Similarly, RNA synthesis can be targeted by inhibiting RNA polymerase. creative-biolabs.comsigmaaldrich.combiomol.com Some antimicrobial agents, including certain peptide nucleic acids (PNAs), have been designed to specifically block the translation of essential proteins, such as DnaA, which is crucial for the initiation of chromosome replication. frontiersin.org The potential for this compound to interfere with these vital intracellular processes represents an important area of ongoing and future research.
Disruption of Bacterial Metabolic Pathways
This compound and its parent compound, protocatechuic acid (PCA), exert their antimicrobial effects through various mechanisms that disrupt fundamental bacterial processes. A primary mode of action involves compromising the integrity of the bacterial cell membrane. Phenolic compounds are known to destabilize and increase the permeability of the cytoplasmic membrane, leading to leakage of intracellular components and disruption of cellular functions. nih.gov
Research on related compounds like protocatechualdehyde has shown that it can induce an increase in membrane permeability in methicillin-resistant Staphylococcus aureus (MRSA) in a time-dependent manner. nih.gov This damage to the cell envelope is a critical aspect of its bactericidal or bacteriostatic activity.
Furthermore, these compounds can interfere with bacterial metabolism by inhibiting essential enzymes and disrupting key metabolic pathways. nih.gov Studies on protocatechualdehyde have revealed that it can trigger the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and cellular damage. nih.gov Transcriptome analysis of MRSA treated with protocatechualdehyde indicated interference with multiple physiological pathways, including those involved in biofilm formation, antimicrobial resistance, and DNA replication. nih.gov The inhibitory actions are often attributed to the hydroxyl groups on the phenolic ring, which can interact with and damage cell membrane structures. nih.gov
Synergistic Interactions with Other Antimicrobial Agents in Research Models
A significant area of research focuses on the ability of this compound and its derivatives to work in concert with existing antimicrobial drugs, potentially enhancing their efficacy and combating antibiotic resistance. Studies have demonstrated that protocatechuic acid and its esters can act synergistically or additively with a range of antibiotics against various bacterial pathogens. nih.govmdpi.com
This potentiation is valuable as it could lower the required dose of an antibiotic, potentially reducing side effects and slowing the development of resistance. nih.gov The mechanism behind this synergy often involves the phenolic compound increasing the susceptibility of the bacteria to the antibiotic. For instance, by damaging the cell membrane, the compound may facilitate easier entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. nih.gov
Research has documented these synergistic effects across different classes of antibiotics and against both Gram-positive and Gram-negative bacteria. For example, protocatechuic acid ethyl ester has been shown to have additive or synergistic effects when combined with erythromycin (B1671065) against certain strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Similarly, synergistic effects of PCA have been noted with antibiotics like levofloxacin, clindamycin, and sulfamethoxazole (B1682508) against pathogens such as S. aureus and Pseudomonas aeruginosa. nih.govmdpi.com
Interactive Table: Synergistic Effects of Protocatechuic Acid (PCA) and its Esters with Antimicrobials
| Compound | Antimicrobial Agent | Target Organism | Observed Effect |
|---|---|---|---|
| Protocatechuic Acid Ethyl Ester (EDHB) | Erythromycin | Staphylococcus aureus | Synergistic / Additive |
| Protocatechuic Acid Ethyl Ester (EDHB) | Clindamycin | Staphylococcus aureus | Synergistic |
| Protocatechuic Acid (PCA) | Levofloxacin | Staphylococcus aureus | Synergistic |
| Protocatechuic Acid (PCA) | Levofloxacin | Escherichia coli | Synergistic |
| Protocatechuic Acid (PCA) | Cefotaxime | Pseudomonas aeruginosa | Synergistic |
| Protocatechuic Acid (PCA) | Sulfamethoxazole | Pseudomonas aeruginosa | Synergistic |
| Protocatechualdehyde (PA) | Ampicillin | Staphylococcus aureus (MRSA) | Synergistic |
This table summarizes findings from multiple research studies. nih.govnih.govnih.govmdpi.com The effects can be strain-dependent.
Enzymatic Interactions and Metabolic Pathways Involving Protocatechuate and its Esters
Role in Microbial Degradation Pathways (e.g., β-ketoadipate pathway)
Protocatechuate is a central intermediate in the microbial degradation of a wide variety of aromatic compounds derived from lignin (B12514952) and other plant sources. nih.govresearchgate.net Microorganisms, including numerous species of bacteria and fungi, funnel these complex aromatics into a few key intermediates, with protocatechuate being one of the most significant. nih.govresearchgate.net
The primary aerobic catabolic route for this compound is the β-ketoadipate pathway . researchgate.netacs.org This highly conserved pathway converts protocatechuate through a series of enzymatic steps into intermediates that can enter the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. nih.govresearchgate.net The pathway is initiated by the ring-cleavage of protocatechuate, a reaction catalyzed by dioxygenase enzymes. acs.org
Enzymatic Biotransformation and Hydrolysis of this compound
The microbial metabolism of this compound begins with the hydrolysis of its ester bond. This reaction, catalyzed by non-specific esterase enzymes, cleaves the molecule into protocatechuic acid and propanol (B110389). Once protocatechuic acid is formed, it enters the central degradation pathways described previously.
While specific studies focusing solely on the hydrolysis of this compound are not extensively detailed in the reviewed literature, the ability of microorganisms to process alkyl esters of protocatechuic acid is established. For instance, research on a Bacillus circulans strain demonstrated that it could oxidize the methyl and ethyl esters of protocatechuic acid. This indicates that the bacterium possesses the enzymatic machinery to handle these esterified forms, with hydrolysis being the logical first step before ring cleavage can occur. The subsequent degradation of the resulting protocatechuic acid then proceeds via established metabolic routes like the β-ketoadipate pathway.
Impact on Specific Dioxygenase Activities in Model Systems
Dioxygenases are critical enzymes in the degradation of aromatic compounds, catalyzing the insertion of both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. nih.gov Protocatechuate 3,4-dioxygenase (3,4-PCD) is a key intradiol dioxygenase that specifically acts on protocatechuate to form β-carboxy-cis,cis-muconate, the first step of the protocatechuate branch of the β-ketoadipate pathway.
These enzymes typically contain a non-heme iron (Fe³⁺) atom at their active site, which is essential for catalysis. acs.org The interaction between the substrate and this iron center is crucial. Studies suggest that the substrate binds directly to the Fe³⁺, likely as a chelate, which activates the substrate for electrophilic attack by oxygen.
The specificity of these enzymes can vary. While some, like the 3,4-PCD from Pseudomonas aeruginosa, have relatively narrow substrate specificities, others exhibit a broader range. For example, the 3,4-PCD from Stenotrophomonas maltophilia KB2 has been shown to oxidize various dihydroxybenzoic acids, not just protocatechuic acid. This broad specificity is a desirable trait for bioremediation applications. The binding of substrate analogs, inhibitors, and the substrate itself can induce conformational changes and affect the enzyme's catalytic activity, a subject of detailed kinetic and spectroscopic studies.
Interactive Table: Interactions with Protocatechuate Dioxygenases
| Enzyme | Organism Source | Interaction/Substrate | Key Finding |
|---|---|---|---|
| Protocatechuate 3,4-dioxygenase (3,4-PCD) | Pseudomonas aeruginosa | Protocatechuate (Substrate), Halohydroxybenzoates (Inhibitors) | Catalyzes ortho-cleavage. Binding of inhibitors and effects of ionization on activity have been studied. |
| Protocatechuate 3,4-dioxygenase (3,4-PCD) | Stenotrophomonas maltophilia KB2 | Protocatechuate, 2,3-dihydroxybenzoate, 2,5-dihydroxybenzoate (B8804636) (Substrates) | Exhibits untypically wide substrate specificity, making it useful for bioremediation. |
| Protocatechuate 2,3-oxygenase | Bacillus circulans | Protocatechuate, Methyl & Ethyl Protocatechuate (Substrates) | Catalyzes meta-cleavage by a novel reaction. Oxidizes esters of the parent acid. |
| Protocatechuate 4,5-dioxygenase (4,5-PCD) | Comamonas sp. strain E6 | Protocatechuate (Substrate) | Essential for the meta-cleavage pathway in this organism. |
Role and Impact of this compound in Plant Physiological Research
In the context of plant science, this compound, as a member of the phenolic acid family, is studied for its allelopathic potential. Allelopathy refers to the phenomenon where one plant influences the growth of another (including microorganisms) by releasing chemical compounds into the environment. nih.gov These compounds, known as allelochemicals, are secondary metabolites and can have either inhibitory or, less commonly, stimulatory effects.
Phenolic compounds, including benzoic acid derivatives like protocatechuic acid, are among the most common and important classes of plant allelochemicals. researchgate.net They are synthesized via the shikimic acid pathway and can be released from various plant tissues, including leaves, roots, and decaying litter. nih.govresearchgate.net Research has identified protocatechuic acid as a potent allelochemical in various plant species. For example, it has been isolated from the leaves of Dalbergia cochinchinensis and shown to significantly inhibit the seed germination and seedling growth of weeds.
The modes of action of phenolic allelochemicals are diverse. They can interfere with fundamental physiological processes in target plants, such as:
Membrane Permeability: Altering the function and integrity of cell membranes.
Nutrient Uptake: Impairing the ability of roots to absorb essential minerals.
Photosynthesis: Reducing chlorophyll (B73375) content and inhibiting the rate of photosynthesis. researchgate.net
Hormone Activity: Affecting the synthesis or decomposition of plant hormones like indoleacetic acid, thereby disrupting normal growth regulation. researchgate.net
The phytotoxicity of these compounds can lead to observable problems in both natural and agricultural settings, such as soil sickness, challenges in forest regeneration, and issues with replanting orchards. researchgate.net However, this same phytotoxicity presents an opportunity, as allelochemicals like this compound and its parent acid offer potential as lead compounds for developing new, more environmentally friendly herbicides. researchgate.net
Endogenous Occurrence and Biosynthetic Pathways in Plants
Scientific literature, based on extensive database searches, does not document the natural endogenous occurrence of this compound in plants. Consequently, a specific biosynthetic pathway for this compound within plant species has not been identified.
However, this compound is an ester of protocatechuic acid (PCA), a phenolic acid that is widely distributed in the plant kingdom. viablife.netnih.govptfarm.plresearchgate.netmdpi.com PCA is a known secondary metabolite found in a variety of fruits, vegetables, and grains, including olives, roselle, grapes, and onions. nih.govptfarm.pl It is also a primary metabolite of more complex polyphenols, such as anthocyanins. nih.govmdpi.com
The biosynthesis of PCA in plants is well-established and primarily occurs through the shikimate pathway. viablife.netwikipedia.org This central metabolic route is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. wikipedia.orgnih.gov
The key steps for PCA biosynthesis via the shikimate pathway are:
The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). viablife.netwikipedia.orgyoutube.com
A series of enzymatic reactions leads to the formation of chorismate, a crucial branch-point intermediate. viablife.netwikipedia.org
In one route, chorismate is converted into protocatechuic acid. viablife.net Another significant route involves the direct conversion of the shikimate pathway intermediate 3-dehydroshikimate (DHS) into PCA, a reaction catalyzed by DHS dehydratase. nih.gov
While the synthesis of the precursor, protocatechuic acid, is a standard process in plant metabolism, the subsequent esterification step to form this compound (the addition of a propyl group) is not a documented natural pathway in plants. This compound is more commonly known as a synthetic substance used in research or a product of microbial metabolism under specific fermentation conditions.
Exogenous Application Effects on Plant Stress Responses (e.g., oxidative stress) in Research Models
There is no available scientific literature detailing the effects of exogenously applied This compound on plant stress responses. Research has not yet explored how this specific compound influences physiological or biochemical stress markers in plant models.
To provide context, studies have been conducted on its parent compound, protocatechuic acid (PCA) . Research on rice seedlings (Oryza sativa) subjected to submergence stress has shown that exogenous application of PCA can influence plant defense mechanisms against oxidative stress. semanticscholar.org In a study, rice seedlings were pre-treated with PCA before being submerged. The application of PCA at concentrations of 0.1–1.0 mM resulted in a higher survival percentage compared to untreated controls. semanticscholar.org
The treatment with PCA was observed to modulate several key indicators of oxidative stress:
Chlorophyll Content: Exogenous PCA helped alleviate the reduction in chlorophyll b content under submergence stress. semanticscholar.org
Lipid Peroxidation: Malondialdehyde (MDA), a marker for lipid peroxidation and cell membrane injury, was measured. The application of PCA influenced MDA levels, indicating an effect on stress-induced cellular damage. semanticscholar.org
Antioxidant Enzymes: The activities of crucial antioxidant enzymes, including catalase (CAT), guaiacol (B22219) peroxidase (POX), and superoxide dismutase (SOD), were affected by the PCA treatment, suggesting an activation of the plant's enzymatic antioxidant defense system. semanticscholar.org
These findings indicate that the precursor molecule, PCA, can play a role in mitigating abiotic stress in plants by modulating their antioxidant systems. However, it is crucial to reiterate that these effects are documented for protocatechuic acid, and similar studies on this compound are currently absent from scientific literature.
Table 1: Effects of Exogenous Protocatechuic Acid (PCA) on Rice under Submergence Stress
This table summarizes findings from a study on protocatechuic acid, the precursor to this compound, as no data is available for this compound itself.
| Parameter | Observed Effect of PCA Application | Reference |
| Survival Rate | Significantly higher than controls at 0.1–1.0 mM concentrations. | semanticscholar.org |
| Chlorophyll b | Alleviated the stress-induced reduction in content. | semanticscholar.org |
| Lipid Peroxidation (MDA) | Influenced MDA content, indicating modulation of cell damage. | semanticscholar.org |
| Antioxidant Enzymes | Modulated the activity of Catalase, Guaiacol Peroxidase, and Superoxide Dismutase. | semanticscholar.org |
Modulation of Plant Secondary Metabolism in Research Models
Consistent with the previous sections, there are no available research studies on the modulation of plant secondary metabolism following the exogenous application of This compound .
Research on the precursor, protocatechuic acid (PCA) , has demonstrated that its application can influence the secondary metabolism of plants under stress. In the same study on submerged rice seedlings, the exogenous treatment with PCA was found to indirectly trigger an increase in the plant's own production of certain secondary metabolites. semanticscholar.org Specifically, the application of PCA correlated with an increase in the total endogenous phenolic and flavonoid contents within the rice seedlings. semanticscholar.org This suggests that, under stress, PCA can act as a signaling molecule that upregulates the biosynthesis of other protective phenolic compounds, which contribute to the plant's non-enzymatic antioxidant defense mechanisms. semanticscholar.org
This modulation of the phenylpropanoid pathway, leading to the accumulation of phenolics and flavonoids, is a key plant defense strategy. mdpi.com The ability of exogenously applied PCA to stimulate this response highlights its role as a bioactive molecule in plants. Again, these findings pertain to protocatechuic acid, and it remains unknown if its propyl ester derivative would elicit a similar response.
Table 2: Effects of Exogenous Protocatechuic Acid (PCA) on Secondary Metabolites in Rice
This table summarizes findings from a study on protocatechuic acid, the precursor to this compound, as no data is available for this compound itself.
| Secondary Metabolite Class | Observed Effect of PCA Application | Implied Mechanism | Reference |
| Total Phenolics | Increased endogenous content in submerged seedlings. | Activation of non-enzymatic anti-oxidative mechanisms. | semanticscholar.org |
| Total Flavonoids | Increased endogenous content in submerged seedlings. | Activation of non-enzymatic anti-oxidative mechanisms. | semanticscholar.org |
Interactions of Propyl Protocatechuate with Other Compounds and Complex Research Matrices
Synergistic and Antagonistic Interactions in Antioxidant Systems
The antioxidant activity of phenolic compounds can be significantly altered when they are combined, leading to synergistic (enhanced effect) or antagonistic (reduced effect) outcomes. While direct research on propyl protocatechuate is limited, studies on its parent compound, protocatechuic acid (PCA), provide significant insights into these potential interactions.
Research has demonstrated that the combination of PCA with other antioxidants can lead to notable synergistic effects. For instance, a synergistic effect was observed in the combination of protocatechuic acid with ascorbic acid and uric acid when measured by the Oxygen Radical Absorbance Capacity (ORAC) assay, increasing their theoretical antioxidant values by 1.5-fold. scirp.org Similarly, combinations of PCA with other phenolic acids found in mango pulp, such as gallic and chlorogenic acids, also showed synergistic interactions. nih.gov The mechanism for such synergy often involves the regeneration of the more potent antioxidant. For example, a compound like ascorbic acid can regenerate a spent phenoxyl radical back to its active phenolic form, allowing it to scavenge more free radicals.
Conversely, antagonistic effects are also possible. In one study, the triple combination of protocatechucic, chlorogenic, and vanillic acids resulted in a slight antagonistic interaction. nih.gov The specific nature of the interaction—whether it is synergistic, additive, or antagonistic—depends on the chemical structures of the interacting antioxidants, their concentrations, and the specific conditions of the system being evaluated. nih.govremedypublications.com The esterification of protocatechuic acid to form this compound increases its lipophilicity, which may influence its ability to interact with other antioxidants at the lipid-water interface of a system.
A study on PCA and its structural analogues demonstrated that the presence of nucleophiles, such as cysteine derivatives (thiols) and amines, can significantly increase radical scavenging equivalence. nih.gov The mechanism involves the nucleophilic addition to the oxidized quinone form of the catechol structure, which regenerates the catechol moiety and allows it to scavenge additional radicals. nih.gov This suggests that this compound could have synergistic interactions with sulfur-containing amino acids and proteins in complex systems.
Table 1: Observed Interactions of Protocatechuic Acid (PCA) with Other Antioxidants This table summarizes findings related to protocatechuic acid, the parent compound of this compound.
| Interacting Compound(s) | Observed Effect | Assay/Method | Reference |
|---|---|---|---|
| Ascorbic Acid + Uric Acid | Synergistic | ORAC | scirp.org |
| Gallic Acid + Chlorogenic Acid | Synergistic | DPPH | nih.gov |
| Chlorogenic Acid + Vanillic Acid | Antagonistic | DPPH | nih.gov |
| Cysteine Derivatives (Thiols) | Synergistic | DPPH | nih.gov |
Interactions with Food Components in Preservation Research (e.g., lipids, proteins)
In food preservation, the primary goal of antioxidants is to prevent the oxidative deterioration of lipids and proteins, which leads to rancidity, loss of nutritional value, and undesirable changes in flavor and texture. mdpi.com The effectiveness of an antioxidant is heavily dependent on its interactions within the complex food matrix.
The esterification of protocatechuic acid to form its propyl ester significantly alters its physical properties, particularly its hydrophobicity. This change is critical for its function in food systems, which often contain both lipid and aqueous phases. Increased hydrophobicity allows this compound to better partition into the lipid phase or orient itself at lipid-water interfaces, where lipid peroxidation is often initiated. Research has shown that esters of protocatechuic acid can exacerbate the oxidation of lipid-soluble antioxidants like alpha-tocopherol (B171835) (Vitamin E), demonstrating a direct interaction within a lipid environment. This pro-oxidant effect is dependent on the catechol structure and the length of the alkyl chain. In the context of food preservation, this interaction can be complex; while it may regenerate other antioxidants, under certain conditions it could also accelerate lipid peroxidation, a phenomenon seen with many phenolic compounds. nih.govnih.gov For example, other phenolic antioxidants like hydroxytyrosol (B1673988) have proven effective at inhibiting the formation of lipid oxidation products in fish oil and frozen minced fish. nih.gov
Phenolic compounds are also known to interact with proteins, forming both non-covalent and covalent bonds. nih.gov These interactions can have significant consequences for the food product, affecting protein digestibility, functionality (such as gelling and emulsifying properties), and the bioavailability of the phenolic compound itself. nih.gov Studies on plant polyphenols with catechol structures, like that of this compound, show they can form covalent adducts with meat proteins. mdpi.com Research focused on protocatechuic acid has demonstrated its potential as a potent inhibitor of lipid oxidation in meat. ucp.pt At a concentration of 2 mg/mL, PCA was found to inhibit lipid peroxidation by up to 70% in minced meat compared to control samples. ucp.pt This effect is attributed to its ability to scavenge free radicals that propagate the oxidation of lipids within the muscle tissue. Given its structural similarity, this compound is expected to interact with meat proteins, though the increased lipophilicity from the propyl group may influence the nature and location of these interactions compared to its parent acid.
Table 2: Effect of Protocatechuic Acid (PCA) on Lipid Oxidation in Meat This table summarizes findings related to protocatechuic acid, the parent compound of this compound.
| Parameter | Treatment | Result | Reference |
|---|---|---|---|
| Lipid Peroxidation (TBARS) | PCA (2 mg/mL) on minced meat | Up to 70% inhibition compared to control | ucp.pt |
| Color Change (a* value) | PCA (2 mg/mL) on minced meat | ~50% inhibition of discoloration | ucp.pt |
| Lipoxygenase (LOX) Inhibition | PCA (1 mg/mL) in vitro | Effective inhibition | ucp.pt |
Influence on Material Properties in Industrial Research Contexts
In industrial applications, additives are used to enhance the properties of materials, such as polymers, to improve their stability, durability, and functionality. Antioxidants are a key class of additives used to protect polymers from degradation during high-temperature processing and throughout their service life. specialchem.com
While there is a lack of specific published research detailing the use of this compound as a direct additive to industrial polymers like polyethylene (B3416737) or polypropylene, studies on its parent compound, protocatechuic acid, highlight the potential of this chemical class. For instance, protocatechuic acid has been successfully grafted onto chitosan, a biopolymer, to create a new copolymer with significant antioxidant activity. nih.gov This process creates a material with inherent neuroprotective properties against oxidative damage, demonstrating how a phenolic compound can be integrated into a polymer backbone to confer a specific biological function. nih.gov
Furthermore, molecularly imprinted polymers (MIPs) have been synthesized for the specific and selective extraction of protocatechuic acid from complex samples like mango juice. mdpi.comnih.gov While this does not involve this compound influencing the bulk properties of the polymer, it shows that polymers can be designed to have specific interactions with the protocatechuate structure.
The use of natural antioxidants as stabilizers for polymers is an area of growing interest. For example, grape peel extract, which contains a mixture of polyphenols, has been shown to be an effective processing stabilizer for polyethylene, outperforming some commercial stabilizers. mdpi.com This indicates that phenolic compounds can effectively mitigate polymer degradation under processing stress. The structure of this compound, with its reactive catechol group, is well-suited for this type of radical scavenging activity. Its increased lipophilicity compared to PCA could make it more compatible with non-polar polymers like polyethylene, potentially improving its dispersion and efficacy within the polymer matrix. However, dedicated research is required to confirm and quantify the influence of this compound on the mechanical, thermal, and long-term stability of industrial polymers.
Emerging Research Applications of Propyl Protocatechuate and Its Derivatives Non Clinical, Non Dosage, Non Safety Focused
Applications in Food Science and Preservation Technologies (Mechanistic Studies)
In the realm of food science, research is focused on elucidating the precise mechanisms through which propyl protocatechuate and its parent compound, protocatechuic acid (PCA), contribute to the preservation of food systems.
The antioxidant capability of this compound is fundamentally linked to the phenolic hydroxyl groups on its catechol ring. These groups can donate a hydrogen atom to stabilize highly reactive free radicals, effectively terminating oxidative chain reactions that lead to food spoilage and rancidity. This mechanism of radical scavenging is a primary focus of its antioxidant function in food matrices.
Furthermore, research into related compounds like propyl gallate reveals a dual-action antioxidant mechanism that may also be relevant to this compound. This includes not only scavenging free radicals but also chelating metal ions such as iron and copper. nbinno.com These metal ions can act as catalysts in the formation of free radicals, and by binding to them, the antioxidant molecule reduces their ability to promote oxidation. nbinno.com The modification of protocatechuic acid (PCA) by esterification to compounds like this compound alters its hydrophilic character, which can enhance its effectiveness in lipid-rich food products. nih.gov Studies on PCA demonstrate its ability to act as an antioxidant in both lipid and aqueous media by scavenging free radicals and chelating metal ions. ffhdj.comffhdj.com
Mechanistic studies on PCA, the precursor to this compound, have detailed its effectiveness in various antioxidant assays. These studies provide insight into the potential mechanisms of its derivatives.
Table 1: Mechanistic Antioxidant Activities of Protocatechuic Acid (PCA) in vitro
| Antioxidant Assay | Mechanism of Action |
|---|---|
| DPPH Radical Scavenging | Donates hydrogen atom or electron to neutralize the DPPH radical. ffhdj.comffhdj.com |
| ABTS Radical Scavenging | Donates hydrogen atom or electron to neutralize the ABTS radical cation. ffhdj.comffhdj.com |
| Ferric (Fe³⁺) Reducing Power | Reduces ferric ions to ferrous ions, indicating electron-donating capacity. ffhdj.comffhdj.com |
| Cupric (Cu²⁺) Reducing Power | Reduces cupric ions to cuprous ions, demonstrating electron-donating ability. ffhdj.comffhdj.com |
| Superoxide (B77818) Anion Radical Scavenging | Scavenges superoxide radicals, preventing further radical formation. ffhdj.comffhdj.com |
| Hydroxyl Radical Scavenging | Scavenges highly reactive hydroxyl radicals. ffhdj.comffhdj.com |
| Ferrous (Fe²⁺) Chelating Ability | Binds to ferrous ions, preventing them from participating in Fenton reactions that generate hydroxyl radicals. ffhdj.comffhdj.com |
This table is based on the activities of protocatechuic acid (PCA), the parent compound of this compound.
Biopreservation is an approach that utilizes natural microorganisms or their metabolic products to extend the shelf life and enhance the safety of food. nih.govnih.govmdpi.com While research on this compound's specific role is emerging, the principles of biopreservation involve inhibiting the growth of spoilage and pathogenic microbes. foodandnutritionjournal.org Natural antimicrobials, often derived from plants, can be incorporated into food systems to achieve this. mdpi.com
The mechanisms by which compounds like this compound could contribute to biopreservation may involve disrupting microbial cell membranes, interfering with essential enzymes, or inhibiting DNA synthesis. nih.gov For example, bacteriocins, which are antimicrobial peptides produced by bacteria, act by creating pores in the membranes of target microorganisms. foodandnutritionjournal.org Similarly, phenolic compounds can exert antimicrobial effects through oxidative damage to proteins and increasing membrane permeability. nih.gov The application of such natural compounds, often in combination with other preservation methods (a concept known as hurdle technology), is a key strategy in modern food biopreservation. nih.gov
Biotechnological Applications in Chemical Production
This compound and its precursor, protocatechuate (PCA), are valuable platform molecules in biotechnology for the synthesis of sustainable chemicals and materials.
There is a growing demand for producing high-value aromatic compounds from renewable feedstocks to reduce dependence on petrochemicals. rwth-aachen.dersc.org Protocatechuate, which can be esterified to form this compound, is an important bio-based aromatic building block. rwth-aachen.de It serves as a precursor for polymers and plastics; for instance, the copolymer of PCA and aniline (B41778) can be used as an electrode with high electrochemical potential. rwth-aachen.de
Lignin (B12514952), the most abundant natural aromatic polymer, is a key source for bio-based aromatic platform chemicals. rsc.orgthe-innovation.org Through depolymerization, lignin can be broken down into smaller aromatic molecules, including PCA derivatives, which can then be used to synthesize a variety of polymers such as polyesters, epoxy resins, and polycarbonates. rsc.orgmdpi.com This approach is central to developing a sustainable bioeconomy. rwth-aachen.de
Table 2: Examples of Bio-based Polymers from Aromatic Precursors
| Precursor Source | Aromatic Monomer | Resulting Polymer Type |
|---|---|---|
| Lignin | Vanillin (B372448) | Phenolic resins, Epoxy resins, Polyesters, Polycarbonates rsc.org |
| Lignin | Phenol derivatives, Cresols | Epoxy resins mdpi.com |
| Lignin | Ferulic acid, Coumaric acid | Epoxy resins mdpi.com |
Metabolic engineering enables the design and modification of microorganisms to create "cell factories" for the efficient production of specific chemicals from renewable resources. nih.gov Protocatechuate (PCA) is a target molecule for production in engineered microbes like Corynebacterium glutamicum and Escherichia coli. rwth-aachen.denih.gov
Researchers have successfully engineered strains of C. glutamicum to produce PCA from alternative sugar sources like D-xylose. nih.govresearchgate.net This involves introducing new biosynthetic pathways and optimizing the organism's metabolism to channel carbon flow towards the desired product. nih.govnih.gov For example, one engineered strain achieved a maximum PCA titer of 9.6 ± 1.9 g/L from D-xylose in shake flask cultivation. nih.govresearchgate.net In a bioreactor under growth-decoupled conditions, a total of 16.5 ± 1.1 g of PCA was produced. nih.govresearchgate.net Such processes represent a sustainable approach for producing building blocks like PCA for the chemical industry. rwth-aachen.denih.gov
Utilization as a Research Probe in Biochemical and Biological Studies
In biochemical research, "chemical probes" are small molecules used to study biological processes or protein functions. nih.gov While specific applications of this compound as a research probe are not extensively documented in the provided results, its parent molecule, protocatechuate, is utilized in specific biochemical experimental setups.
For instance, the enzyme protocatechuate dioxygenase, along with its substrate protocatechuate, forms an effective oxygen-scrubbing system. This system is used in biochemical experiments to maintain strictly anaerobic (oxygen-free) conditions, which are required for studying many redox-active systems. This enzymatic system has been shown to be stable and effective across a range of pH (6-9) and temperatures (4 to 35°C), making it a valuable tool for experiments in enzymology and biochemistry.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Protocatechuic acid (PCA) |
| Propyl gallate |
| Iron |
| Copper |
| Aniline |
| Vanillin |
| Phenol |
| Cresol |
| Ferulic acid |
| Coumaric acid |
Future Directions and Unexplored Avenues in Propyl Protocatechuate Research
Advancements in Sustainable Synthesis and Production Methodologies
The future of propyl protocatechuate production hinges on the development of sustainable and economically viable synthesis routes that minimize environmental impact. Current research is pivoting away from traditional chemical syntheses, which often rely on hazardous solvents and reagents, towards greener alternatives. nih.govrsc.org This evolution involves a two-pronged approach: the sustainable production of the precursor, protocatechuic acid (PCA), followed by eco-friendly esterification processes.
Microbial fermentation is a cornerstone of sustainable PCA production. Engineered strains of bacteria, such as Corynebacterium glutamicum and Escherichia coli, are being developed as cellular factories to convert renewable feedstocks like glucose directly into PCA. nih.gov By optimizing native and heterologous biosynthetic pathways, researchers have achieved significant titers. For instance, a dual-pathway engineered C. glutamicum strain produced up to 82.7 g/L of PCA. nih.gov Similarly, fungal systems using organisms like Aspergillus niger are being explored to convert components of lignin (B12514952), a vast and underutilized biomass resource, into valuable aromatic compounds including PCA. xjournals.comuu.nl
Once sustainable PCA is obtained, the focus shifts to green esterification methods to synthesize this compound. Lipase-catalyzed esterification represents a highly promising avenue. nih.govmdpi.com Lipases are enzymes that can efficiently catalyze the formation of ester bonds under mild conditions, often in aqueous or solvent-free systems, thereby avoiding the use of harsh acid catalysts and chlorinated solvents. nih.govnih.govescholarship.org Research into lipase-catalyzed processes for similar phenolic compounds has demonstrated high selectivity and yield. mdpi.com Future work will likely focus on optimizing reaction conditions, enzyme immobilization for reusability, and the use of novel green solvents like deep eutectic solvents to further enhance the sustainability of the process. nih.govnih.gov
| Method | Organism/System | Feedstock | Key Advantage | Reported Titer/Yield |
|---|---|---|---|---|
| Microbial Fermentation (Dual Pathway) | Corynebacterium glutamicum | Glucose | High productivity from a simple sugar. | 82.7 g/L |
| Microbial Fermentation | Aspergillus niger | Lignin-derived aromatics | Valorization of waste biomass. | Data specific to this compound precursor. |
| Enzymatic Esterification | Lipases (e.g., from Rhizomucor miehei) | Protocatechuic Acid, Propanol (B110389) | Mild, selective, and avoids hazardous chemicals. | High conversion rates demonstrated for similar phenolic esters. |
Elucidation of Novel Biological Mechanisms and Pathways
The biological activities of protocatechuic acid are well-documented, encompassing antioxidant, anti-inflammatory, and antimicrobial effects. xjournals.com A primary unexplored avenue is determining how the addition of the propyl group modifies these activities. The increased lipophilicity of this compound compared to PCA could enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and altered pharmacological effects.
Future research should focus on dissecting the specific molecular pathways modulated by this compound. While PCA is known to be a key intermediate in the microbial degradation of various aromatic compounds via pathways like the protocatechuate 4,5-cleavage pathway, the direct role of its propyl ester in these environmental cycles is unknown. researchgate.netnih.gov In mammalian systems, it is crucial to investigate whether this compound acts as a prodrug that is hydrolyzed to PCA in vivo or if the ester itself interacts with specific cellular targets.
Key research questions include its interaction with signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. Understanding its influence on key enzymes involved in these processes is critical. For example, PCA has been shown to inhibit urease; investigating the inhibitory potential of this compound against this and other enzymes could reveal novel therapeutic applications.
Development of Advanced Analytical Platforms
To fully explore the synthesis, metabolism, and biological action of this compound, the development of sophisticated analytical platforms is essential. While standard techniques like High-Performance Liquid Chromatography (HPLC) are used, future research will require more sensitive and selective methods for detection and quantification in complex biological and environmental matrices.
Advanced chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS and GC-MS, will be crucial for metabolic profiling and pharmacokinetic studies. nih.gov A significant advancement lies in the creation of highly selective extraction methods. For instance, the development of molecularly imprinted polymers (MIPs) designed specifically for protocatechuic acid has shown promise for its selective extraction from complex samples like fruit juice. mdpi.comnih.gov Applying this "green synthesis" approach to create MIPs for this compound would enable its efficient enrichment and analysis. mdpi.com
Furthermore, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry can provide detailed structural information and help monitor reactions in situ. mdpi.com These platforms will be indispensable for characterizing the compound, its metabolites, and its interactions with biological molecules, providing a deeper understanding of its chemical and biological behavior. mdpi.com
Expansion into Novel Non-Clinical Research Applications
Beyond potential therapeutic uses, the unique properties of this compound open doors to novel non-clinical research applications, particularly in materials science and agriculture. Its precursor, PCA, is being investigated as a bio-based building block for polymers. nsf.gov The degradation of aromatic compounds through the protocatechuate pathway can yield intermediates for bio-based plastics. nih.gov The esterification to this compound could modify the properties of these resulting polymers, and future research could explore its use as a monomer or additive in the synthesis of novel bioplastics with tailored functionalities, such as enhanced antioxidant or UV-protective properties.
In agriculture, phenolic compounds are known for their role in plant defense. The antifungal properties of PCA, for instance, are a defense mechanism in onions. mdpi.com Investigating the antimicrobial and antifungal spectrum of this compound could lead to its development as a natural feed additive in animal production or as a plant-protecting agent, offering a biodegradable alternative to synthetic pesticides. xjournals.com Its antioxidant properties also make it a candidate for use as a stabilizing agent in food and cosmetics, preventing lipid oxidation and extending shelf life.
Integration with Systems Biology and Computational Approaches
The integration of computational modeling and systems biology offers a powerful approach to accelerate research into this compound. These in silico methods can predict the compound's behavior, guide experimental design, and help interpret complex biological data.
Molecular docking is a key computational tool that can predict the binding affinity and interaction patterns of this compound with specific protein targets. Studies on PCA have successfully used docking to understand its interaction with enzymes like urease. sigmaaldrich.com Similar approaches can be applied to this compound to screen for potential enzymatic targets, predict its inhibitory activity, and elucidate its mechanism of action at the molecular level.
On a broader scale, systems biology approaches like proteomics can reveal changes in the entire protein landscape of a cell or organism in response to this compound. For example, proteomic analysis has been used to identify and characterize enzymes like protocatechuate 3,4-dioxygenase involved in the microbial metabolism of PCA. nih.gov By combining 'omics' data (proteomics, transcriptomics, metabolomics) with computational models, researchers can construct comprehensive network models to understand how this compound influences cellular metabolism and signaling cascades. This integrated approach will be vital for identifying novel biological functions and for engineering microbes for more efficient bioproduction.
| Approach | Specific Method | Application Example (Protocatechuic Acid) | Future Application (this compound) |
|---|---|---|---|
| Computational Chemistry | Molecular Docking | Predicting binding modes and interactions with Jack bean urease and Helicobacter pylori urease. | Screening for novel enzyme targets; predicting how the propyl group affects binding affinity. |
| Systems Biology | Proteomics (2-DE with column separation) | Identifying protocatechuate 3,4-dioxygenase subunits (pcaG, pcaH) in Acinetobacter lwoffii. | Mapping global protein expression changes in cells to identify novel pathways affected by the compound. |
| Systems Biology | Transcriptomics (RT-PCR) | Demonstrating that genes in the PCA meta-cleavage pathway form a single transcriptional unit. | Analyzing gene expression changes to understand regulatory networks influenced by this compound. |
Q & A
Basic: How can propyl protocatechuate be quantitatively detected in microbial cultures, and what validation steps are required?
Methodological Answer:
this compound can be detected using chromogenic assays that exploit its phenolic structure. For example, p-toluidine forms a colored precipitate with protocatechuate derivatives in the presence of iron, enabling visual or spectrophotometric quantification . Validation involves:
- Calibration curves : Prepare standard solutions of this compound (0–100 µM) and measure absorbance at the optimal wavelength (e.g., 520 nm for p-toluidine complexes).
- Specificity controls : Test structurally similar compounds (e.g., catechol, p-hydroxybenzoate) to confirm no cross-reactivity.
- Recovery assays : Spike microbial lysates with known concentrations of this compound and calculate recovery rates (ideally 90–110%).
For protein-bound samples, combine with a Bradford assay to normalize data to total protein content.
Advanced: What experimental design considerations are critical for studying the enzymatic degradation of this compound in bacterial systems?
Methodological Answer:
Key considerations include:
- Enzyme selection : Use purified protocatechuate 3,4-dioxygenase (P34O) or homologous enzymes, as their iron-dependent activity is sensitive to substrate modifications like propyl esterification .
- Reaction conditions : Optimize pH (6.5–8.0), temperature (25–37°C), and iron concentration (50–200 µM) to mimic physiological environments .
- Genetic controls : Employ knockout strains (e.g., pcaQ/pobA mutants) to confirm enzyme specificity .
- Analytical validation : Use HPLC or LC-MS to track degradation products (e.g., 3-carboxy-cis,cis-muconate) and ensure no side reactions occur .
- Statistical replication : Perform triplicate assays and report mean ± SD, adhering to NIH guidelines for preclinical data transparency .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Contradictions often arise from variability in:
- Experimental models : Compare results across cell lines (e.g., HEK293 vs. RAW264.7), animal models (e.g., murine vs. zebrafish), and in vitro systems.
- Dosage regimes : Standardize units (e.g., µM vs. µg/mL) and exposure times (acute vs. chronic).
- Analytical sensitivity : Cross-validate findings using multiple techniques (e.g., ELISA for cytokine suppression vs. RNA-seq for pathway analysis) .
- Data normalization : Use internal controls (e.g., housekeeping genes, total protein) to minimize batch effects .
A meta-analysis framework with strict inclusion/exclusion criteria (e.g., PICOT: Population, Intervention, Comparison, Outcome, Time) can systematize comparisons .
Basic: What methodologies are recommended for assessing the stability of this compound under varying physiological conditions?
Methodological Answer:
Stability assays should include:
- pH stability : Incubate this compound in buffers (pH 2–10) at 37°C for 24 hours; quantify degradation via UV-Vis or LC-MS .
- Thermal stability : Perform accelerated stability testing (40–60°C) and calculate degradation kinetics (Arrhenius plots).
- Enzymatic hydrolysis : Expose to esterases or plasma enzymes to simulate in vivo metabolism .
- Light sensitivity : Store samples under UV/visible light and dark conditions to assess photodegradation.
Report degradation products (e.g., protocatechuic acid) and use stability-indicating assays validated per ICH guidelines .
Advanced: How to formulate a research question for studying the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer:
Apply the PICOT framework :
- Population : Target enzymes or receptors (e.g., P34O, NF-κB pathway).
- Intervention : Synthetic derivatives (e.g., alkyl chain length modifications).
- Comparison : Wild-type vs. mutant enzymes or unmodified protocatechuate.
- Outcome : Binding affinity (IC₅₀), catalytic efficiency (kcat/KM), or anti-inflammatory activity (e.g., TNF-α inhibition).
- Time : Acute (minutes-hours) for kinetic assays vs. chronic (days) for cellular effects.
Hypotheses should specify how structural changes (e.g., propyl ester vs. methyl ester) alter bioactivity. Use molecular docking or QSAR models to prioritize derivatives for synthesis .
Advanced: What strategies mitigate confounding variables in in vivo studies of this compound’s antioxidant effects?
Methodological Answer:
- Dietary controls : Standardize animal diets to eliminate exogenous antioxidants.
- Genetic homogeneity : Use inbred strains or littermates to reduce variability .
- Dosage precision : Administer via osmotic pumps for steady plasma levels instead of oral gavage.
- Biomarker panels : Measure multiple oxidative stress markers (e.g., MDA, SOD, GSH) to avoid reliance on single endpoints .
- Blinding : Ensure researchers are blinded to treatment groups during data collection and analysis.
- Power analysis : Predefine sample sizes (n ≥ 8/group) to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
